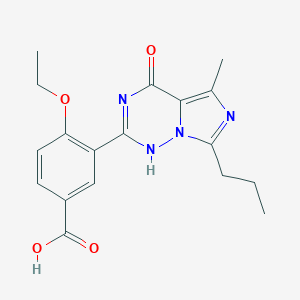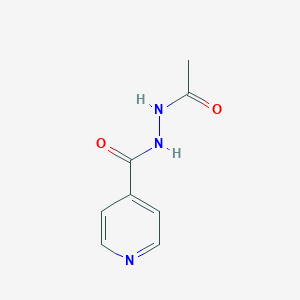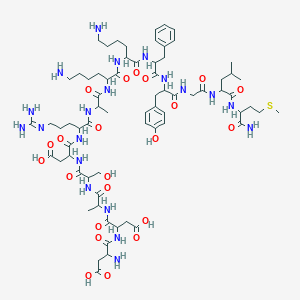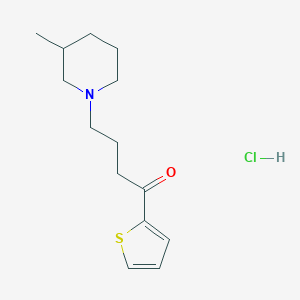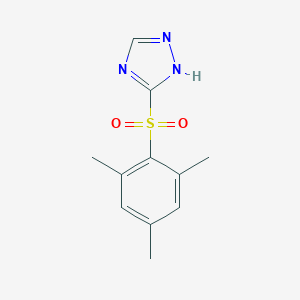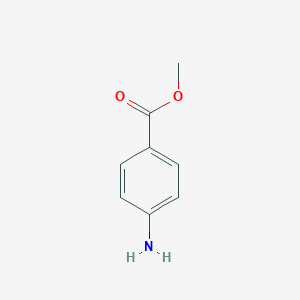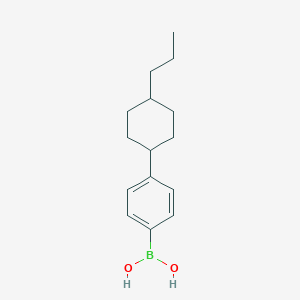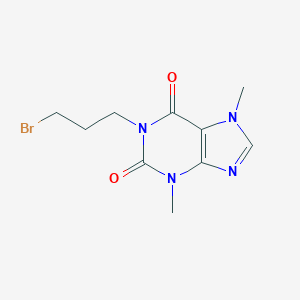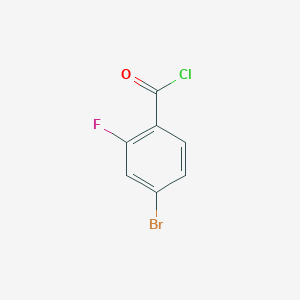
4-Bromo-2-fluorobenzoyl chloride
Overview
Description
4-Bromo-2-fluorobenzoyl chloride is a compound with the molecular formula C7H3BrClFO and a molecular weight of 237.46 . It is colorless to white to pale yellow in appearance . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluorobenzoyl chloride is 1S/C7H3BrClFO/c8-4-1-2-5 (7 (9)11)6 (10)3-4/h1-3H . The compound has a topological polar surface area of 17.1 Ų . The exact mass and monoisotopic mass of the compound are both 235.90398 g/mol .Physical And Chemical Properties Analysis
4-Bromo-2-fluorobenzoyl chloride is a fused solid or clear liquid as melt . It has a refractive index of 1.5860-1.5900 at 20°C . The compound has a XLogP3-AA of 3.2 , indicating its lipophilicity.Scientific Research Applications
Synthesis of Flavonoid Derivatives
- Scientific Field : Organic Chemistry and Microbiology
- Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride is used in the synthesis of flavonoid derivatives with bromine, chlorine, and nitro groups . These flavonoids are of interest due to their potential antimicrobial properties .
- Methods of Application or Experimental Procedures : The flavonoids are synthesized using Claisen–Schmidt condensation and its modifications . Through biotransformation via entomopathogenic filamentous fungi, glycoside derivatives of these flavonoids are obtained .
- Results or Outcomes : The study revealed that flavones have superior inhibitory effects compared to chalcones and flavanones . Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria . Conversely, flavanones 6-chloro-8-nitroflavanone and 6-bromo-8-nitroflavanone stimulated the growth of probiotic bacteria (Lactobacillus acidophilus and Pediococcus pentosaceus) .
Synthesis of Biaryl Intermediates
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the synthesis of biaryl intermediates .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Hydroxybenzoic Acid Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride is used in the synthesis of hydroxybenzoic acid derivatives . These compounds are important in the pharmaceutical industry and are used in the production of various drugs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field : Food Science, Pharmacology, Agriculture, and Microbiology
- Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the production of food, drugs, pesticides, or biocidal products . However, the specific applications are not detailed in the source .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Biaryl Intermediates
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field : Food Science, Pharmacology, Agriculture, and Microbiology
- Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the production of food, drugs, pesticides, or biocidal products . However, the specific applications are not detailed in the source .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
4-Bromo-2-fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
4-bromo-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIABOQFAFDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370087 | |
| Record name | 4-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzoyl chloride | |
CAS RN |
151982-51-3 | |
| Record name | 4-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

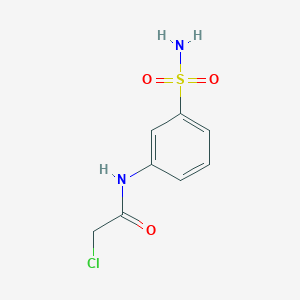
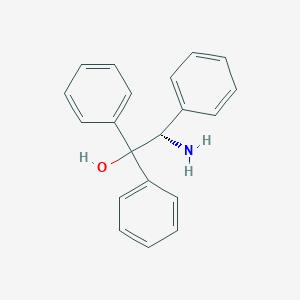
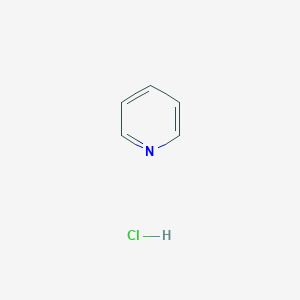
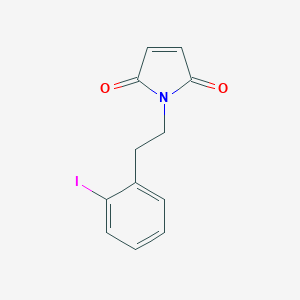
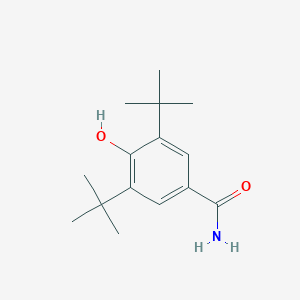
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
